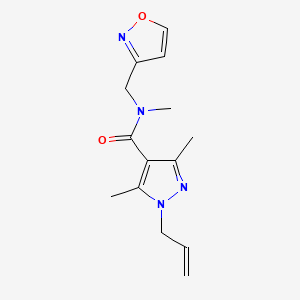
1-butyl-N-(2-ethoxybenzyl)-1H-benzimidazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-N-(2-ethoxybenzyl)-1H-benzimidazol-5-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a benzimidazole derivative that has been synthesized using various methods. The compound has been found to have several biochemical and physiological effects, and its mechanism of action has been investigated in detail.
Wissenschaftliche Forschungsanwendungen
1-Butyl-N-(2-ethoxybenzyl)-1H-benzimidazol-5-amine has been found to have several potential applications in scientific research. One of the major applications of this compound is in the study of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in various physiological processes, and are important targets for drug discovery. This compound has been shown to selectively bind to and activate certain GPCRs, making it a useful tool for studying their function.
Wirkmechanismus
The mechanism of action of 1-Butyl-N-(2-ethoxybenzyl)-1H-benzimidazol-5-amine involves its binding to GPCRs and activation of downstream signaling pathways. The compound has been found to selectively bind to certain GPCRs, leading to the activation of intracellular signaling pathways such as the cyclic AMP (cAMP) pathway and the phosphoinositide 3-kinase (PI3K) pathway. These pathways play important roles in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
1-Butyl-N-(2-ethoxybenzyl)-1H-benzimidazol-5-amine has been found to have several biochemical and physiological effects. The compound has been shown to induce the activation of certain GPCRs, leading to the activation of downstream signaling pathways. This activation has been shown to affect various cellular processes such as cell proliferation, differentiation, and apoptosis. Additionally, this compound has been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-Butyl-N-(2-ethoxybenzyl)-1H-benzimidazol-5-amine in lab experiments is its selectivity for certain GPCRs. This selectivity allows researchers to study the function of specific GPCRs and their downstream signaling pathways. Additionally, this compound has been shown to have low toxicity, making it a safe tool for use in lab experiments.
One of the limitations of using this compound in lab experiments is its relatively low potency compared to other GPCR agonists. This can make it difficult to achieve the desired level of activation of certain GPCRs. Additionally, the synthesis of this compound can be challenging, which may limit its availability for use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Butyl-N-(2-ethoxybenzyl)-1H-benzimidazol-5-amine. One area of research is the development of more potent analogs of this compound that can selectively activate specific GPCRs. Additionally, the anti-inflammatory effects of this compound could be further investigated for potential therapeutic applications. Another area of research is the use of this compound in drug discovery for GPCR-related diseases such as cancer and cardiovascular disease.
Conclusion
In conclusion, 1-Butyl-N-(2-ethoxybenzyl)-1H-benzimidazol-5-amine is a benzimidazole derivative that has been extensively studied for its potential applications in scientific research. The compound has been synthesized using various methods, and has been found to selectively bind to and activate certain GPCRs. This activation has been shown to affect various cellular processes such as cell proliferation, differentiation, and apoptosis. The compound has several advantages and limitations for use in lab experiments, and there are several future directions for research on this compound.
Synthesemethoden
The synthesis of 1-Butyl-N-(2-ethoxybenzyl)-1H-benzimidazol-5-amine can be achieved using various methods. One of the most common methods involves the reaction of 2-ethoxybenzylamine with 1-butyl-1H-benzimidazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using column chromatography to obtain the final compound.
Eigenschaften
IUPAC Name |
1-butyl-N-[(2-ethoxyphenyl)methyl]benzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-3-5-12-23-15-22-18-13-17(10-11-19(18)23)21-14-16-8-6-7-9-20(16)24-4-2/h6-11,13,15,21H,3-5,12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHMZGSZSWETHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C1C=CC(=C2)NCC3=CC=CC=C3OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5086736.png)
![3-(4-acetylphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5086744.png)



![N-allyl-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5086770.png)
![4-[2-(5-chloro-2-thienyl)-1-cyanovinyl]benzoic acid](/img/structure/B5086771.png)

![1,1'-[1,6-hexanediylbis(oxy)]bis(2,3-dimethylbenzene)](/img/structure/B5086785.png)
![methyl N-[(5-bromo-2-{[3-(4-morpholinyl)propanoyl]amino}phenyl)(2-chlorophenyl)methyl]glycinate](/img/structure/B5086792.png)
![3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5086794.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5086801.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide](/img/structure/B5086825.png)